molecular formula C26H23NO5 B1439581 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid CAS No. 1033194-63-6

2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid

Cat. No.: B1439581
CAS No.: 1033194-63-6
M. Wt: 429.5 g/mol
InChI Key: MZKGSCVYSMCBBD-UHFFFAOYSA-N
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Description

2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid is a synthetic organic compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino group, a cyclopropylmethoxy substituent, and a benzoic acid core. This compound is primarily used in peptide synthesis and organic chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the amine with Fmoc chloride in the presence of a base such as triethylamine.

    Introduction of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group is introduced via a nucleophilic substitution reaction. This involves reacting the benzoic acid derivative with cyclopropylmethanol in the presence of a suitable catalyst.

    Final Assembly: The protected amino benzoic acid derivative is then coupled with the cyclopropylmethoxy group under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Using large reactors to handle the reagents and catalysts.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Ensuring the product meets the required specifications through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid undergoes several types of chemical reactions:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropylmethoxy group.

    Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group.

    Coupling Reactions: The compound can be used in peptide coupling reactions, where the carboxylic acid group reacts with amines to form amide bonds.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Coupling Reagents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU are used for peptide coupling.

    Substitution Reactions: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.

Major Products

    Fmoc-Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Peptide Chains: Coupling reactions with other amino acids or peptides result in extended peptide chains.

Scientific Research Applications

2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid is utilized in various scientific research fields:

    Chemistry: Used in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: Employed in the synthesis of peptides and proteins for studying biological processes.

    Medicine: Used in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects primarily through its functional groups:

    Fmoc Group: Protects the amino group during synthesis, preventing unwanted reactions.

    Cyclopropylmethoxy Group: Provides steric hindrance and influences the compound’s reactivity.

    Benzoic Acid Core: Acts as a scaffold for further functionalization and coupling reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Fmoc-amino)benzoic acid: Lacks the cyclopropylmethoxy group, making it less sterically hindered.

    5-(Cyclopropylmethoxy)benzoic acid: Lacks the Fmoc-protected amino group, limiting its use in peptide synthesis.

    Fmoc-protected amino acids: Such as Fmoc-phenylalanine or Fmoc-lysine, which have different side chains and reactivities.

Uniqueness

2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid is unique due to the combination of the Fmoc-protected amino group and the cyclopropylmethoxy substituent, which provides both protection and steric effects, making it highly useful in selective synthesis and complex molecule construction.

Properties

IUPAC Name

5-(cyclopropylmethoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5/c28-25(29)22-13-17(31-14-16-9-10-16)11-12-24(22)27-26(30)32-15-23-20-7-3-1-5-18(20)19-6-2-4-8-21(19)23/h1-8,11-13,16,23H,9-10,14-15H2,(H,27,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKGSCVYSMCBBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801138064
Record name 5-(Cyclopropylmethoxy)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801138064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033194-63-6
Record name 5-(Cyclopropylmethoxy)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033194-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Cyclopropylmethoxy)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801138064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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